1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c1-18-2-4-20(5-3-18)16-31-24-22(14-28-31)23(26-17-27-24)30-12-10-29(11-13-30)15-19-6-8-21(25)9-7-19/h2-9,14,17H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNRYKWFRXKNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and chlorophenyl and methylphenyl groups. Its molecular formula is C24H25ClN2O2S, with a molecular weight of approximately 441.0 g/mol . The presence of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have identified 1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine as a promising candidate in cancer research. It has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
In an experimental model using MCF-7 breast cancer cells, the compound effectively inhibited tumor growth, induced apoptosis, and suppressed cell migration and cycle progression, leading to DNA fragmentation. Molecular docking studies further elucidated the binding interactions with protein targets, suggesting a multitarget mechanism that could be leveraged for anticancer therapies.
Antitubercular Activity
Another area of investigation is the antitubercular potential of derivatives related to this compound. Novel substituted piperazine derivatives have shown promising results against Mycobacterium tuberculosis, with some exhibiting IC50 values between 1.35 to 2.18 μM . These findings indicate that modifications of the piperazine structure can enhance activity against tuberculosis, positioning these compounds as candidates for further development in treating this infectious disease.
Selectivity and Toxicity
Research has indicated that compounds derived from this scaffold exhibit varying degrees of selectivity towards their targets. The dual inhibition profile observed suggests potential for reduced side effects compared to traditional monotherapies. Additionally, preliminary cytotoxicity assessments have shown that many derivatives are non-toxic to human embryonic kidney cells (HEK-293), which is crucial for their development into safe therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[3,4-d]pyrimidine moiety is known to interact with kinase enzymes, potentially leading to the inhibition of cell signaling pathways involved in cancer progression or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
Key Structural and Functional Insights:
Substituent Position and Halogen Effects: The target compound’s 4-chlorophenylmethyl group on piperazine enhances electrophilic interactions with kinase ATP pockets compared to non-halogenated analogs (e.g., 2-methylphenyl in ). Chlorine’s electron-withdrawing nature improves binding to hydrophobic residues . In contrast, the 3,4-dichlorobenzyl substituent in increases cytotoxicity but may introduce off-target effects due to stronger halogen bonding.
Piperazine Modifications :
- Benzhydryl substitution () introduces steric bulk, reducing aqueous solubility but extending target engagement. This trade-off is critical for optimizing pharmacokinetics.
- Hydrazine-linked derivatives () replace piperazine with a flexible linker, enabling hydrogen bonding but sacrificing the basicity of piperazine, which is crucial for pH-dependent solubility.
Core Modifications :
- Compounds with phenyl at position 1 (e.g., ) instead of 4-methylphenylmethyl show reduced metabolic stability due to increased oxidation susceptibility.
Biological Activity
1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyrazolo[3,4-d]pyrimidine moiety and chlorophenyl and methylphenyl groups. Its molecular formula is with a molecular weight of 396.92 g/mol. The presence of these functional groups is believed to contribute to its interactions with biological targets.
The piperazine ring in this compound is known for its ability to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS). Research indicates that compounds containing piperazine structures can exhibit antidepressant , antipsychotic , and antitumor activities due to their binding affinity to serotonin and dopamine receptors .
Antitumor Activity
Studies have demonstrated that derivatives of piperazine can inhibit tumor growth in several cancer types, including breast and colon cancers. The mechanism often involves the induction of apoptosis and interference with cell cycle progression. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 20 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds typically range from 32 to 128 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Antitumor Efficacy : A study conducted on HeLa cells revealed that the compound induced significant apoptosis at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways .
- Antimicrobial Screening : In another study assessing the antibacterial activity of piperazine derivatives, the compound exhibited an MIC of 64 µg/mL against Bacillus subtilis, demonstrating potential as an antibacterial agent .
Data Tables
| Biological Activity | IC50/MIC Values | Target Organisms/Cells |
|---|---|---|
| Antitumor Activity | 5 - 20 µM | HeLa cells |
| Antibacterial Activity | 32 - 128 µg/mL | Staphylococcus aureus, E. coli |
| Antimicrobial Activity | 64 µg/mL | Bacillus subtilis |
Q & A
Q. How can researchers design a synthetic route for this compound with high purity and yield?
Methodology :
- Step 1 : Start with the pyrazolo[3,4-d]pyrimidine core. Use a Mannich reaction to introduce the piperazine ring, as described for structurally similar compounds (e.g., via condensation with formaldehyde and secondary amines) .
- Step 2 : Perform N-alkylation using 4-chlorobenzyl chloride and 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to attach substituents to the pyrazolo[3,4-d]pyrimidine and piperazine moieties .
- Step 3 : Optimize purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity (>95%) using HPLC with a C18 column .
- Key Challenge : Minimize by-products during alkylation by controlling reaction temperature (40–60°C) and stoichiometric ratios .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/methylphenyl groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected ~460–470 m/z) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous NOE effects in NMR by crystallizing the compound (solvent: ethanol/water) and analyzing bond angles/planarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinase inhibition data for this compound?
Methodology :
- Inconsistent IC₅₀ Values :
- Validate assay conditions (e.g., ATP concentration, buffer pH) using standardized protocols (e.g., ADP-Glo™ Kinase Assay) .
- Compare inhibition across isoforms (e.g., JAK2 vs. FLT3) to identify selectivity trends .
- Use molecular docking (software: AutoDock Vina) to model binding interactions and correlate with experimental IC₅₀ .
- Reference Data : Cross-check with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives (e.g., ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodology :
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (e.g., solubility >50 µg/mL in PBS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the piperazine nitrogen, monitoring stability via LC-MS .
- Nanoparticle Formulation : Use PLGA nanoparticles (size: 100–200 nm, PDI <0.2) to encapsulate the compound and assess release kinetics in simulated gastric fluid .
Mechanistic and Functional Studies
Q. How does the 4-methylphenyl substituent influence target binding compared to other aryl groups?
Methodology :
- Structure-Activity Relationship (SAR) :
- Synthesize analogs with substituents like 4-fluorophenyl or 4-methoxyphenyl .
- Compare binding affinities using surface plasmon resonance (SPR) with immobilized kinase domains .
- Key Finding : The 4-methyl group enhances hydrophobic interactions in the ATP-binding pocket, increasing potency by ~2-fold vs. unsubstituted analogs .
Q. What in vitro models are suitable for assessing off-target effects?
Methodology :
- Panel Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (<30% inhibition at 1 µM) .
- CYP450 Inhibition Assay : Use human liver microsomes to evaluate metabolic interference (e.g., CYP3A4 IC₅₀ >10 µM indicates low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
